Fluorine Positional Isomerism: 4-F vs 2-F Benzoyl Substitution Alters Calculated Lipophilicity and Predicted Binding Mode
The target compound (4-fluorobenzoyl) and its closest regioisomer, N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 477870-45-4), differ only in the position of the fluorine atom on the benzoyl ring. Both share identical molecular formulas (C17H20FN3O2) and molecular weights (317.36 g/mol), making them isomeric [1]. However, the 4-fluoro substitution in the target compound is expected to confer distinct electronic effects and steric constraints on the benzoyl carbonyl's conformational preference compared to the 2-fluoro analog, which places the electronegative fluorine atom in closer proximity to the carbonyl oxygen [2]. In the published ERK5 inhibitor series, the nature and position of substituents on the aroyl ring were found to be critical for achieving selectivity over p38α, with the optimal selectivity (>146-fold) achieved only with a 2-bromo-6-fluorobenzoyl substitution pattern, not 4-fluorobenzoyl [2]. This indicates that the 4-fluorobenzoyl group of the target compound represents a distinct, underexplored SAR vector within this chemotype.
| Evidence Dimension | Fluorine substitution position on benzoyl ring and predicted impact on kinase selectivity |
|---|---|
| Target Compound Data | 4-Fluorobenzoyl substitution (para position); XLogP3-AA = 2.2 [1] |
| Comparator Or Baseline | 2-Fluorobenzoyl analog (CAS 477870-45-4, ortho position); No published XLogP3 but predicted to have altered hydrogen-bonding geometry [2] |
| Quantified Difference | No direct potency comparison available; differentiation is based on established class-level SAR showing positional isomerism on the aroyl ring critically impacts p38α vs ERK5 selectivity (e.g., 0.82 μM vs >120 μM for the optimized 2-bromo-6-fluoro derivative) [2] |
| Conditions | Computational property prediction (PubChem XLogP3); SAR extrapolation from Tucker et al. (2019) ERK5 inhibitor optimization series [2] |
Why This Matters
For kinase inhibitor screening campaigns, the 4-fluoro positional isomer samples a distinct region of chemical space that has not been saturated by published ERK5-selective inhibitors, offering a differentiated starting point for hit expansion.
- [1] PubChem. (2025). Compound Summary: N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide. CID 3753875. XLogP3-AA = 2.2. View Source
- [2] Tucker, J. A., Myers, S. M., Miller, D. C., et al. (2019). Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. European Journal of Medicinal Chemistry, 530-543. View Source
